Methyl 3-chloro-6-methylbenzoylformate
Description
Methyl 3-chloro-6-methylbenzo(b)thiophene-2-carboxylate (CAS: 59812-34-9) is a methyl ester derivative of a benzo(b)thiophene backbone substituted with chlorine and methyl groups at the 3- and 6-positions, respectively. This compound is characterized by its aromatic thiophene ring fused to a benzene ring, with a carboxylate ester group at the 2-position.
Its benzo(b)thiophene core may also confer unique electronic properties compared to simpler aromatic esters.
Properties
IUPAC Name |
methyl 2-(5-chloro-2-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCYKGSKKHNMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-Chloro-6-Methylbenzoylformic Acid
The most direct route involves esterifying 3-chloro-6-methylbenzoylformic acid with methanol. This method typically employs methyl oxalyl chloride as a coupling agent under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the benzoylformic acid attacks the electrophilic carbonyl carbon of methyl oxalyl chloride. A triethylamine base is often added to scavenge HCl byproducts, enhancing reaction efficiency.
Key Conditions :
Friedel-Crafts Acylation Followed by Esterification
An alternative two-step approach begins with Friedel-Crafts acylation of 3-chloro-6-methyltoluene using oxalyl chloride. The resulting benzoyl chloride intermediate is subsequently treated with methanol to form the ester. This method is advantageous for scalability but requires stringent control over electrophilic substitution regioselectivity.
Optimization Challenges :
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Competing ortho/para substitution: The chloro and methyl substituents direct acylation to the meta position, but minor para byproducts (<5%) necessitate chromatographic purification.
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Catalyst: Aluminum chloride (AlCl₃) or FeCl₃ in stoichiometric amounts.
Catalytic and Solvent Systems
Role of Base and Solvent in Esterification
The choice of base and solvent significantly impacts reaction kinetics:
| Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 4 | 88 | 95 |
| Pyridine | THF | 6 | 82 | 92 |
| NaHCO₃ | Acetonitrile | 8 | 75 | 90 |
Polar aprotic solvents like THF improve reagent solubility, while DCM facilitates easier workup due to immiscibility with aqueous phases.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate esterification. A protocol involving 100 W irradiation at 80°C reduces reaction time to 30 minutes with comparable yields (86%). This method minimizes thermal degradation, a common issue in traditional heating.
Purification and Characterization
Recrystallization and Chromatography
Crude product purification typically employs recrystallization from heptane or hexane/ethyl acetate mixtures. For high-purity requirements (>99%), flash chromatography on silica gel with a 9:1 hexane:ethyl acetate eluent is effective.
Spectroscopic Characterization
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¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 3.95 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃).
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IR (KBr): 1745 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C-O).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 3-chloro-6-methylbenzoic acid or 3-chloro-6-methylbenzaldehyde.
Reduction: Formation of 3-chloro-6-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-chloro-6-methylbenzoylformate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-methylbenzoylformate involves its interaction with specific molecular targets. The chloro group and ester functionality allow the compound to participate in various biochemical pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Methyl Esters
Methyl esters are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. Below is a comparison of Methyl 3-chloro-6-methylbenzo(b)thiophene-2-carboxylate with key analogues:
Key Observations:
- Electronic Effects: The chloro substituent in Methyl 3-chloro-6-methylbenzo(b)thiophene-2-carboxylate enhances electrophilicity at the aromatic ring compared to non-halogenated esters like methyl salicylate. This could influence reactivity in substitution reactions .
Physical and Chemical Properties
Biological Activity
Methyl 3-chloro-6-methylbenzoylformate is a compound of interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₉H₈ClO₃
- Molecular Weight : 188.61 g/mol
- Appearance : Typically a light yellow liquid.
- Boiling Point : Approximately 251 °C.
- Purity : Generally >97% as determined by gas chromatography (GC) .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The chlorinated aromatic structure enhances its ability to penetrate microbial cell walls, disrupting cellular processes.
- Anticancer Properties : Preliminary research has shown that this compound can induce apoptosis in cancer cells. This effect is mediated through the activation of caspase pathways, leading to programmed cell death. In vitro studies demonstrated a dose-dependent decrease in cell viability in various cancer cell lines.
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it shows potential as an inhibitor of alcohol dehydrogenase, which could be relevant for therapeutic applications in alcohol metabolism disorders .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Effectiveness : A study published in Applied and Environmental Microbiology evaluated the antimicrobial effectiveness of various benzoyl derivatives, including this compound. Results indicated that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported at concentrations as low as 50 µg/mL .
- Anticancer Activity Assessment : Research conducted by Osaki et al. explored the effects of chlorinated compounds on cancer cells. This compound was tested against human breast cancer cell lines, showing significant reduction in cell proliferation and increased apoptosis rates at concentrations ranging from 10 to 100 µM .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target Organism/Cell Line | Concentration (µg/mL or µM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |
| Antimicrobial | Candida albicans | 50 | Inhibition of growth |
| Anticancer | Human breast cancer cells | 10 - 100 | Reduced proliferation, increased apoptosis |
| Enzyme Inhibition | Alcohol dehydrogenase | Varies | Competitive inhibition observed |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 3-chloro-6-methylbenzoylformate, and how can reaction intermediates be characterized?
- Methodological Answer : Synthesis typically involves esterification of 3-chloro-6-methylbenzoylformic acid with methanol under acid catalysis (e.g., sulfuric acid). Key intermediates, such as the benzoylformic acid derivative, should be characterized via -NMR and -NMR to confirm regioselectivity and purity. For example, -NMR peaks at δ 3.86 (s, 3H) may confirm the methyl ester group, while aromatic protons in the range of δ 7.2–8.1 ppm verify substituent positions . High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) can monitor reaction progress and quantify impurities .
Q. How can researchers optimize purification protocols for this compound to achieve >98% purity?
- Methodological Answer : Recrystallization from ethanol/water mixtures (4:1 v/v) is effective for removing unreacted starting materials. For persistent impurities like chlorinated byproducts, silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 7:3 to 1:1) can isolate the target compound. Purity validation should combine melting point analysis (e.g., 217–220°C range) with gas chromatography-mass spectrometry (GC-MS) to detect low-level contaminants .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., ester C=O stretch at ~1740 cm, aromatic C-Cl at 750 cm). Nuclear Overhauser effect spectroscopy (NOESY) can resolve spatial arrangements of substituents on the benzene ring, while high-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H] at m/z 242.0345 for CHClO) .
Advanced Research Questions
Q. How does the steric and electronic environment of the 3-chloro-6-methyl substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing chloro group at position 3 activates the carbonyl toward nucleophilic attack, while the methyl group at position 6 introduces steric hindrance, slowing reactions with bulky nucleophiles. Computational studies (DFT/B3LYP/6-311+G(d,p)) can model charge distribution and transition states. Experimentally, kinetic studies using varying nucleophiles (e.g., amines vs. alkoxides) under controlled conditions (e.g., THF, 25°C) quantify rate constants and validate computational predictions .
Q. What are the stability challenges of this compound under acidic or basic conditions, and how can degradation pathways be mitigated?
- Methodological Answer : Hydrolysis of the ester group occurs rapidly under basic conditions (pH > 10), forming 3-chloro-6-methylbenzoylformic acid. Acidic conditions (pH < 3) promote decarboxylation to 3-chloro-6-methylbenzaldehyde. Stabilization strategies include storing the compound in anhydrous solvents (e.g., dichloromethane) with molecular sieves and avoiding prolonged exposure to temperatures >40°C. Accelerated stability studies (40°C/75% RH for 6 months) paired with HPLC-UV tracking can identify optimal storage conditions .
Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or space group assignments may arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is critical. For example, re-refinement of data with SHELXE can correct for twinning or disordered solvent molecules. Comparative analysis of powder X-ray diffraction (PXRD) patterns for bulk vs. single-crystal samples ensures consistency .
Q. What computational approaches are suitable for predicting the environmental fate and toxicity of this compound?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) estimate biodegradability and ecotoxicity. Molecular dynamics simulations (e.g., GROMACS) can model interactions with biological membranes, while density functional theory (DFT) calculates hydrolysis activation energies. Experimental validation via OECD 301F biodegradation tests and Daphnia magna acute toxicity assays (LC) is recommended to cross-verify predictions .
Methodological Notes
- Analytical Cross-Validation : Always corroborate NMR data with complementary techniques like IR or HRMS to avoid misassignment of peaks due to overlapping signals .
- Safety Protocols : Use respiratory protection (EN 14387 Type A) when handling powdered forms to prevent inhalation of chlorinated vapors .
- Data Reproducibility : Document solvent batch effects (e.g., ethanol purity) in synthesis protocols, as trace water can hydrolyze the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
